

Introduction: The Significance of Sodium Oxalate-¹³C₂

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Sodium oxalate-¹³C₂

CAS No.: 260429-91-2

Cat. No.: B1602490

[Get Quote](#)

Sodium oxalate-¹³C₂ (Na₂¹³C₂O₄) is the sodium salt of oxalic acid, isotopically labeled with carbon-13 at both carboxylic acid carbons. This stable, non-radioactive isotopic labeling makes it an invaluable tracer for a range of sophisticated research applications. Its primary utility lies in metabolic flux analysis, where it enables the precise tracking of carbon atoms through complex biochemical pathways.[1] It has been instrumental in studying the endogenous production of oxalate and its precursors, particularly in the context of metabolic disorders like primary hyperoxaluria.[1][2] Furthermore, Sodium oxalate-¹³C₂ serves as a critical starting material for the synthesis of other ¹³C-labeled molecules, such as the chemotherapeutic agent oxaliplatin, allowing for detailed investigation of drug distribution and mechanism of action.[3]

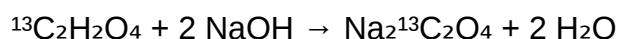
The synthesis of this compound, while conceptually straightforward, demands meticulous attention to stoichiometry, reaction conditions, and purification to achieve the high chemical and isotopic purity (typically >99 atom % ¹³C) required for quantitative analytical applications.[4]

Part 1: Synthesis via Neutralization of Oxalic Acid-¹³C₂

The most reliable and widely adopted method for synthesizing Sodium oxalate- $^{13}\text{C}_2$ is the direct neutralization of its acid precursor, Oxalic acid- $^{13}\text{C}_2$, with a stoichiometric amount of sodium hydroxide.[1][5] This approach is favored for its high yield, operational simplicity, and the ease with which the product can be isolated.

Core Principle: Acid-Base Chemistry

The synthesis is a classic acid-base neutralization reaction. Oxalic acid is a dicarboxylic acid, meaning it can donate two protons. To form the disodium salt, a 1:2 molar ratio of oxalic acid to sodium hydroxide is required.[1][5]



The success of this synthesis hinges on precise stoichiometric control. An insufficient amount of NaOH will result in the formation of sodium hydrogenoxalate- $^{13}\text{C}_2$ as an impurity, while an excess will remain in the final product.[6]

Detailed Experimental Protocol: Synthesis

Materials & Reagents:

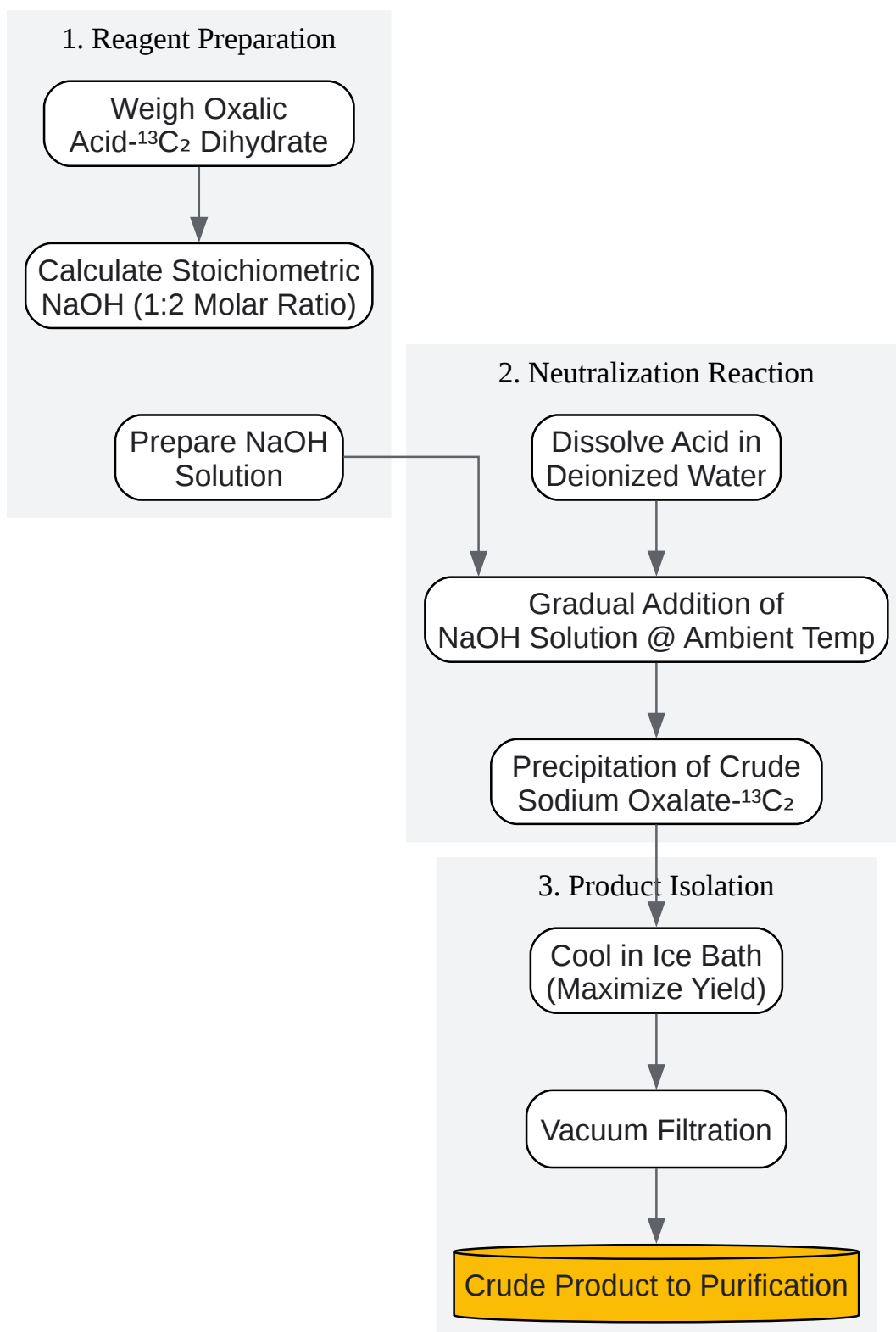
- Oxalic acid- $^{13}\text{C}_2$ dihydrate (≥ 99 atom % ^{13}C)
- Sodium hydroxide (NaOH), pellets (Reagent grade, $\geq 98\%$)
- Deionized water (18.2 M Ω ·cm)
- Ethanol (95% or absolute)
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- Büchner funnel and vacuum flask
- Oven capable of maintaining 120°C and 250°C

Step-by-Step Methodology:

- Reagent Preparation:
 - Accurately weigh a specific amount of Oxalic acid-¹³C₂ dihydrate (e.g., 1.00 g, ~7.93 mmol). The dihydrate is often used as it is more stable and less hygroscopic than the anhydrous form.
 - Calculate the required mass of NaOH for a 1:2 molar ratio. For 7.93 mmol of oxalic acid, 15.86 mmol of NaOH is needed. This equates to approximately 0.634 g of NaOH.
 - Prepare a standardized aqueous solution of NaOH (e.g., 1 M) for precise addition. Alternatively, dissolve the calculated mass of NaOH pellets in a minimal amount of deionized water. Causality: Using a solution allows for gradual addition, which helps control the reaction's exothermicity and ensures uniform mixing.
- Reaction Execution:
 - Dissolve the weighed Oxalic acid-¹³C₂ dihydrate in a beaker containing a sufficient volume of deionized water (e.g., 20 mL) with gentle heating and stirring to ensure complete dissolution.[\[6\]](#)
 - Once the acid is fully dissolved, allow the solution to cool to ambient temperature.[\[1\]](#)
 - Gradually add the stoichiometric amount of the NaOH solution to the oxalic acid solution while stirring continuously.
 - A white crystalline precipitate of Sodium oxalate-¹³C₂ will begin to form as it has limited solubility in water, which decreases further at cooler temperatures.[\[6\]](#)
- Product Isolation:
 - After the complete addition of NaOH, continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.
 - To maximize the yield, cool the reaction mixture in an ice bath for approximately 30 minutes. This significantly reduces the solubility of sodium oxalate in the aqueous medium.[\[6\]](#)

- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- The crude product is now ready for purification.

Diagram: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Sodium Oxalate-¹³C₂.

Part 2: Purification by Recrystallization

Purification is a critical step to remove unreacted starting materials, potential side-products, and other contaminants. The method of choice is recrystallization, which leverages the temperature-dependent solubility of sodium oxalate in water and its insolubility in organic solvents like ethanol.[6]

Common Impurities

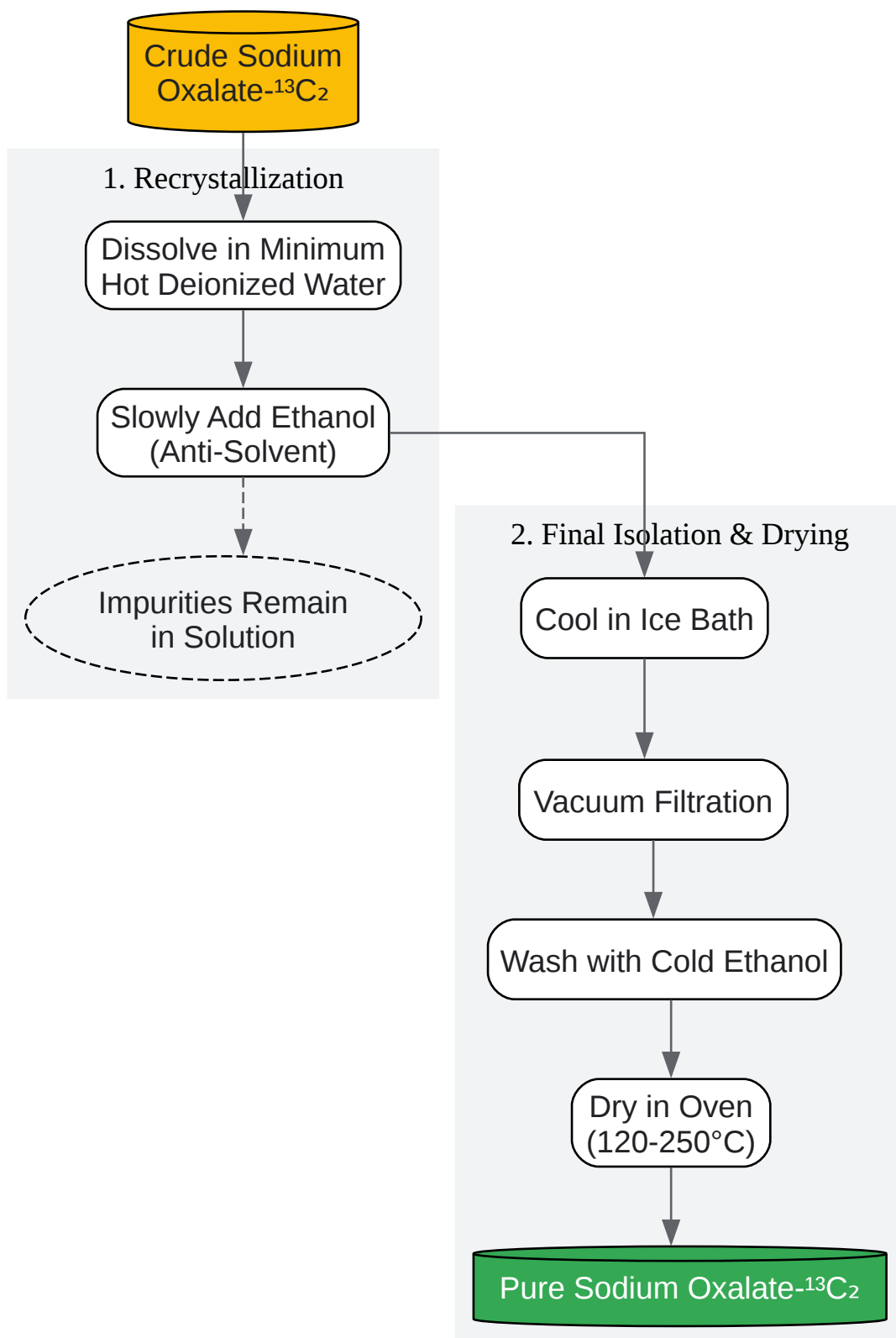
- Unreacted Oxalic Acid-¹³C₂: Results from incomplete neutralization.
- Excess Sodium Hydroxide: Due to over-addition during synthesis.
- Sodium Hydrogenoxalate-¹³C₂: Forms if the 1:2 molar ratio is not achieved.[6]
- Sodium Carbonate: Can form if the product is overheated during drying.[5]
- Water: Residual solvent from the reaction.

Detailed Experimental Protocol: Purification

- Dissolution:
 - Transfer the crude Sodium oxalate-¹³C₂ precipitate to a clean beaker.
 - Add a minimal amount of deionized water. A good starting point is approximately 16 mL of water per gram of crude product.[6]
 - Gently heat the suspension on a hot plate with continuous stirring until the solid is completely dissolved. Avoid vigorous boiling.
- Precipitation:
 - Remove the beaker from the heat source.
 - While stirring the warm aqueous solution, slowly add a volume of ethanol (95% or absolute) that is approximately equal to the volume of the water used (i.e., up to 50% ethanol by volume).[6]

- Causality: Sodium oxalate is insoluble in ethanol.[5] Adding ethanol to the aqueous solution dramatically reduces the solubility of the salt, causing the pure product to precipitate while more soluble impurities remain in the solvent mixture.
- A fine, white precipitate of pure Sodium oxalate-¹³C₂ will form.
- Final Isolation and Drying:
 - Cool the mixture in an ice bath for at least 30 minutes to maximize the recovery of the purified product.
 - Collect the precipitate via vacuum filtration.
 - Wash the collected crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.[6] Causality: Using cold ethanol for washing minimizes product loss, as the salt's solubility in it is negligible.
 - Dry the purified product in an oven. For general use, drying at 120°C for several hours is sufficient to remove residual water and ethanol.[6] For use as a primary analytical standard, drying at 200-250°C is recommended to ensure the complete removal of any occluded water.[5][6]

Diagram: Purification Workflow



[Click to download full resolution via product page](#)

Caption: Recrystallization workflow for the purification of Sodium Oxalate-¹³C₂.

Part 3: Quality Control and Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and isotopic enrichment of the final product. A multi-technique approach ensures the material is fit for purpose in sensitive downstream applications.

Analytical Methods

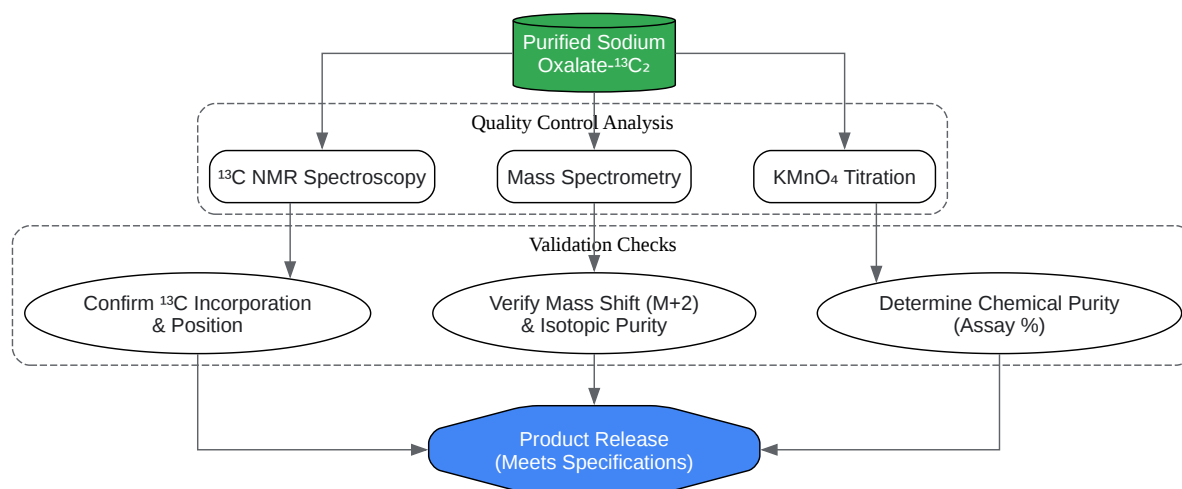
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method to confirm the successful and specific incorporation of the ¹³C isotopes.[1] The ¹³C NMR spectrum of Sodium oxalate-¹³C₂ will show a single, sharp resonance peak at approximately 162 ppm, confirming the chemical environment of the labeled carbon atoms. The absence of a signal at the natural abundance chemical shift verifies high isotopic enrichment.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the labeled compound. The analysis will show the expected mass shift (M+2) compared to the unlabeled analogue, providing definitive proof of the incorporation of two ¹³C atoms.[4] This technique is also highly sensitive for quantifying the atom % ¹³C enrichment.
- Redox Titration with Potassium Permanganate (KMnO₄): This classic chemical method is used to determine the chemical purity (assay) of the sodium oxalate.[6] In an acidic solution heated to >60°C, oxalate is quantitatively oxidized by a standardized solution of KMnO₄. [5] The endpoint is indicated by the persistence of a faint pink color from the permanganate ion. The reaction is: $5 \text{Na}_2^{13}\text{C}_2\text{O}_4 + 2 \text{KMnO}_4 + 8 \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 5 \text{Na}_2\text{SO}_4 + 2 \text{MnSO}_4 + 10 \text{ }^{13}\text{CO}_2 + 8 \text{H}_2\text{O}$ [5]

Product Specification Summary

The following table summarizes the target specifications for high-purity Sodium Oxalate-¹³C₂.

Parameter	Specification	Source(s)
Chemical Formula	$\text{Na}_2^{13}\text{C}_2\text{O}_4$	[7]
Molecular Weight	135.98 g/mol	[4][1]
Appearance	White crystalline solid	[5][8]
Isotopic Purity	≥ 99 atom % ^{13}C	[4]
Chemical Purity (Assay)	$\geq 99.5\%$	[6]
Melting Point	250-270 °C (decomposes)	[4][5]
Solubility	Soluble in water; Insoluble in ethanol	[5]

Diagram: Analytical Validation Workflow



[Click to download full resolution via product page](#)

Caption: Multi-technique workflow for the analytical validation of the final product.

Safety, Handling, and Storage

Hazard Profile: Sodium oxalate, like other soluble oxalates, is toxic to humans if ingested.[5] It can cause severe irritation to the mouth and gastrointestinal tract, and systemic effects include hypocalcemia, which can lead to cardiac and neurological complications.[5] It is classified as harmful if swallowed or in contact with skin (Acute Toxicity 4).[4]

Handling Precautions:

- Always handle Sodium oxalate- $^{13}\text{C}_2$ in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid creating dust during handling and weighing.

Storage:

- Store the material in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[8]
- Keep it in a cool, dry, and well-ventilated area away from incompatible substances, such as strong oxidizing agents. Room temperature storage is generally acceptable.[4]

Conclusion

The synthesis and purification of Sodium Oxalate- $^{13}\text{C}_2$ is a process that, while based on fundamental chemical principles, requires precision and a systematic approach to achieve a product of high purity. By understanding the causality behind each step—from the strict 1:2 molar ratio in synthesis to the use of an anti-solvent in purification—researchers can reliably produce material that meets the stringent requirements for metabolic tracing and other advanced applications. The integration of a robust analytical validation workflow is the final, essential component that underpins the trustworthiness and scientific integrity of any study utilizing this powerful isotopic tracer.

References

- HBJ Rain. (2026, February 9). Comprehensive Guide to Sodium Oxalate Properties Applications and Safety. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Sodium oxalate. Retrieved from [[Link](#)]
- Brown, L. J., et al. (2016). Synthesis of carbon-13 labeled oxalates exhibiting extended nuclear singlet state lifetimes. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [[Link](#)]
- ePrints Soton. (n.d.). Synthesis of carbon-13 labelled oxalates exhibiting extended nuclear singlet state lifetimes. Retrieved from [[Link](#)]
- Andresen, B. D. (1977). Synthesis of sodium formate-13C and oxalic acid-13C2. The Journal of Organic Chemistry, 42(16), 2795-2796. Retrieved from [[Link](#)]
- Karges, J., et al. (2020). Nano-scale imaging of dual stable isotope labeled oxaliplatin in human colon cancer cells reveals the nucleolus. Chemical Science, 12(2), 708-718. Retrieved from [[Link](#)]
- van der Kloet, F. M., et al. (2020). Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure. Analytical Chemistry, 92(3), 2493-2501. Retrieved from [[Link](#)]
- Sciencemadness Wiki. (2021, March 28). Sodium oxalate. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Sodium oxalate-13C2 | 260429-91-2 | Benchchem \[benchchem.com\]](#)

- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [3. pubs.rsc.org \[pubs.rsc.org\]](https://pubs.rsc.org)
- [4. 草酸钠-13C2 99 atom % 13C | Sigma-Aldrich \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [5. Sodium oxalate - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [7. Sodium oxalate-13C2 | CAS 260429-91-2 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](https://scbt.com)
- [8. Comprehensive Guide to Sodium Oxalate Properties Applications and Safety \[hbjrain.com\]](https://hbjrain.com)
- To cite this document: BenchChem. [Introduction: The Significance of Sodium Oxalate-¹³C₂]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602490/docs#introduction-the-significance-of-sodium-oxalate-c\]](https://www.benchchem.com/product/b1602490/docs#introduction-the-significance-of-sodium-oxalate-c)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check